molecular formula C7H11N3 B13480558 (1-Cyclopropyl-1H-pyrazol-5-YL)methylamine

(1-Cyclopropyl-1H-pyrazol-5-YL)methylamine

Cat. No.: B13480558
M. Wt: 137.18 g/mol
InChI Key: ATZWYDHWESUSBY-UHFFFAOYSA-N
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Description

(1-cyclopropyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(2-cyclopropylpyrazol-3-yl)methanamine

InChI

InChI=1S/C7H11N3/c8-5-7-3-4-9-10(7)6-1-2-6/h3-4,6H,1-2,5,8H2

InChI Key

ATZWYDHWESUSBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=CC=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of cyclopropyl hydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production methods for (1-cyclopropyl-1H-pyrazol-5-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Reactivity and Tautomerism

The pyrazole core exhibits tautomerism between 3- and 5-substituted forms, influencing reactivity:

  • 3(5)-Aminopyrazole Tautomerism : The 5-tautomer is favored in cyclization reactions due to higher nucleophilicity at the exocyclic amino group, enabling condensation with dielectrophiles to form fused heterocycles like pyrazolo[1,5-a]pyrimidines .

  • Electron Distribution : The pyridine-like nitrogen and exocyclic amino group direct nucleophilic attack during cyclization, with substituents at the C-4 position influencing binding affinity .

Chemical Transformations

Reaction TypeReagents/ConditionsProductsYield
CyclizationHydrazine hydrate, ethanol refluxPyrazolo[1,5-a]pyrimidinesHigh (88–96%)
Grignard ReactionGrignard reagent (e.g., cyclopropylmagnesium bromide)Intermediate carbaldehydesModerate
CondensationAromatic aldehydesPropenonesVaries

Mechanistic Insights

  • Cyclization Pathway : Intramolecular cyclization of intermediates (e.g., 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones) with hydrazine hydrate forms fused pyrazole-naphthyridine systems .

  • Steric Effects : Cyclopropyl groups introduce strain, altering reaction kinetics and product stability .

  • Microwave Irradiation : Enhances reaction efficiency, reducing synthesis time compared to traditional reflux methods .

Comparative Analysis of Analogues

CompoundStructural FeatureReactivity Impact
(1-Cyclobutyl-1H-pyrazol-5-yl)methylamineCyclobutyl groupReduced steric strain vs. cyclopropyl
(1-Cyclohexyl-1H-pyrazol-5-yl)methylamineCyclohexyl groupIncreased lipophilicity, altered binding affinity

Scientific Research Applications

Scientific research applications of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine:

Medicinal Chemistry 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine can be used as a building block for synthesizing pharmaceutical agents, especially those that target neurological and inflammatory pathways.

Biological Studies This compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science The unique structural properties of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine make it a candidate for developing novel materials with specific electronic or mechanical properties.

Mechanism of Action
The primary target of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is Cyclin-dependent kinase 2 (CDK2) in humans. The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By inhibiting CDK2, the compound could potentially halt cell division, which could be beneficial in treating diseases characterized by uncontrolled cell proliferation, such as cancer.

Synthesis
The synthesis of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, a cyclopropyl-substituted diketone is used to introduce the cyclopropyl group.
  • N-Methylation: The pyrazole derivative is then subjected to N-methylation using methyl iodide or a similar methylating agent under basic conditions to form the N-methylmethanamine group.

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Comparison with Similar Compounds

CompoundUniqueness
1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamineIt is unique due to its specific combination of a cyclopropyl group, pyrazole ring, and N-methylmethanamine group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in medicinal chemistry and material science.
1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylbenzamideN/A
1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylpyrimidineN/A

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-cyclopropyl-1H-pyrazol-5-yl)methanamine: A similar compound with a different substitution pattern on the pyrazole ring.

    (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine: Another derivative with a methyl group on the pyrazole ring.

Uniqueness

(1-cyclopropyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group and the methanamine moiety can confer distinct properties compared to other pyrazole derivatives.

This article provides a comprehensive overview of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1-Cyclopropyl-1H-pyrazol-5-YL)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a cyclopropyl group and a methylamine moiety. Its unique structure contributes to its interaction with various biological targets.

The mechanism of action involves binding to specific enzymes or receptors, which can alter their activity. This interaction may lead to inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects such as anti-inflammatory responses and antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated its ability to inhibit growth in E. coli and S. aureus at concentrations as low as 40 µg/mL .

Bacterial Strain Inhibition Concentration (µg/mL) Standard Drug
E. coli40Ampicillin
S. aureus40Amoxicillin

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies revealed that it significantly reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in human whole blood models. For example, at a concentration of 250 µM, it reduced IL-8 levels to 35% compared to controls .

Cytokine Control Levels (%) Compound Levels (%) at 250 µM
IL-810035
TNF-α10057

Anticancer Activity

In cancer research, this compound has been investigated for its potential as an anticancer agent. Studies indicate that it induces apoptosis in cancer cell lines by arresting cell growth at the G1 phase and promoting cell death mechanisms .

Cell Line G0-G1 Phase (%) Apoptosis Induction (%)
Control/HCT49.51
Compound Treatment57.0441.55

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Antisepsis Agents : A study on β-amino alcohol derivatives showed that certain pyrazole compounds effectively inhibited LPS-induced cytokine release in human blood models .
  • Anti-tubercular Properties : Research on pyrazole derivatives demonstrated significant activity against Mycobacterium tuberculosis, emphasizing the potential for developing new treatments for tuberculosis .

Q & A

Q. What are the standard synthetic routes for (1-cyclopropyl-1H-pyrazol-5-yl)methylamine, and how are intermediates characterized?

The synthesis typically involves cyclization of hydrazine derivatives with cyclopropane-containing ketones under acidic/basic conditions, followed by functionalization. For example, acylation of the primary amine group can be achieved using acid chlorides in dichloromethane with triethylamine as a base. Key intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are critical for validating the structure of this compound derivatives?

High-resolution 1H^1H-NMR and 13C^{13}C-NMR are essential for confirming substituent positions and cyclopropane ring integrity. IR spectroscopy identifies functional groups (e.g., amine stretches at ~3250 cm1^{-1}), while mass spectrometry (ESI or EI) verifies molecular weight. Purity is assessed via HPLC with UV detection .

Q. How are oxidation and reduction reactions applied to modify the pyrazole core of this compound?

The amine group can be oxidized using KMnO4_4 or H2 _2O2_2 to form nitro or hydroxylamine derivatives. Reduction with NaBH4_4 or LiAlH4_4 may yield secondary amines. Reaction conditions (pH, temperature) must be optimized to avoid ring-opening of the cyclopropane moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in X-ray diffraction data (e.g., bond-length variations or disordered solvent molecules) require iterative refinement using programs like SHELXL. High-resolution datasets (≤1.0 Å) and twinning correction tools in SHELX are critical. Validation metrics (R-factors, electron density maps) must align with IUCr standards .

Q. What experimental design strategies optimize the synthesis of antimicrobial derivatives of this compound?

Structure-activity relationship (SAR) studies involve systematic substitution at the 5-amine position. For example, introducing electron-withdrawing groups (e.g., nitrobenzamide) enhances antimicrobial potency. Bioassays against Gram-positive/negative bacteria (MIC values) and cytotoxicity screening (e.g., MTT assays) are paired with molecular docking to predict target binding .

Q. How can reaction yields be improved during large-scale synthesis while maintaining cyclopropane stability?

Continuous flow reactors reduce reaction times and improve temperature control, minimizing thermal degradation of the cyclopropane ring. Catalytic systems (e.g., Pd/C for hydrogenation) and solvent selection (e.g., DMF for polar intermediates) enhance selectivity. Purity is maintained via recrystallization in ethyl acetate/hexane mixtures .

Q. What computational methods predict the biological activity of novel derivatives?

Density functional theory (DFT) calculates electronic properties (HOMO/LUMO energies) to assess reactivity. Molecular dynamics simulations model interactions with biological targets (e.g., bacterial enzymes). QSAR models correlate substituent descriptors (logP, polar surface area) with experimental MIC data .

Q. How are chromatographic conditions optimized for separating stereoisomers of this compound?

Factorial designs evaluate mobile-phase variables (pH, organic modifier, ion-pair reagents). For reversed-phase HPLC, a C18 column with acetonitrile/0.1% trifluoroacetic acid gradients resolves stereoisomers. Method validation includes precision (RSD ≤2%), LOQ, and robustness testing .

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